N-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that features a chlorophenyl group and a purinylsulfanyl group attached to an acetamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Purinylsulfanyl Intermediate: This can be achieved by reacting a purine derivative with a suitable thiol reagent under controlled conditions.
Acetamide Formation: The intermediate is then reacted with an acetamide derivative, often in the presence of a base or catalyst to facilitate the reaction.
Chlorophenyl Group Introduction:
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide: Unique due to its specific combination of functional groups.
N-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanamide: Similar structure but with an ethanamide backbone.
N-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)propionamide: Contains a propionamide backbone.
Uniqueness
This compound is unique due to its specific combination of a chlorophenyl group and a purinylsulfanyl group attached to an acetamide backbone. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H10ClN5OS |
---|---|
Molecular Weight |
319.77 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H10ClN5OS/c14-8-1-3-9(4-2-8)19-10(20)5-21-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,19,20)(H,15,16,17,18) |
InChI Key |
GWOCKEOTJYUEJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2NC=N3)Cl |
Origin of Product |
United States |
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